(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone
Description
Properties
IUPAC Name |
[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]-(3,4-dihydro-1H-isoquinolin-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4/c23-20(22-8-7-13-3-1-2-4-15(13)11-22)16-10-18(26-21-16)14-5-6-17-19(9-14)25-12-24-17/h1-6,9-10H,7-8,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXXRVDOQOVLXEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=NOC(=C3)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone is an organic molecule with potential biological activity. This article reviews its pharmacological properties, including its mechanisms of action, therapeutic applications, and results from relevant studies.
Chemical Structure
The molecular formula for this compound is , with a molecular weight of 448.5 g/mol. The structure features a benzo[d][1,3]dioxole moiety linked to an isoxazole and a dihydroisoquinoline component.
Research indicates that compounds with similar structures often exhibit diverse biological activities due to their ability to interact with various biological targets:
- Anticonvulsant Activity : Related compounds have been shown to possess anticonvulsant properties. For instance, derivatives of benzo[d][1,3]dioxole demonstrated significant activity in models such as the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test, indicating potential efficacy in seizure management .
- CNS Activity : The presence of the isoquinoline unit suggests possible interactions with central nervous system (CNS) receptors. Studies on similar isoquinoline derivatives have shown them to affect GABAergic and dopaminergic systems, which are crucial for mood regulation and seizure control .
Biological Activity Data
Case Studies
- Anticonvulsant Study : A series of benzo[d][1,3]dioxole derivatives were synthesized and tested for anticonvulsant properties. One compound showed a high protective index in the MES model, suggesting that structural modifications can enhance efficacy against seizures .
- CNS Receptor Interaction : Research on benzodiazepine derivatives indicated that modifications at specific positions significantly affected their binding affinity to CNS receptors. This suggests that the isoxazole and isoquinoline components may similarly influence receptor interactions in the target compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings:
Bioisosteric Replacements : Replacing the isoxazole in the target compound with pyrazole (as in ) reduces planarity but improves solubility due to increased hydrogen-bonding capacity.
Substituent Effects : Halogenation (e.g., bromine in or chlorine in ) enhances electrophilic reactivity, correlating with stronger antimicrobial and anticancer activity.
Research Implications and Gaps
- Pharmacokinetics : The benzo[d][1,3]dioxole moiety may confer resistance to cytochrome P450-mediated oxidation, but in vivo ADME studies are lacking for the target compound .
- Therapeutic Potential: Structural similarity to ferroptosis-inducing compounds (e.g., FINs in ) suggests unexplored applications in oral cancer therapy.
- Synthetic Challenges: The methanone bridge in the target compound requires precise coupling conditions (e.g., 1,4-dioxane and triethylamine, as in ) to avoid byproduct formation.
Q & A
Basic: What synthetic strategies are reported for synthesizing (5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone?
Methodological Answer:
The compound’s synthesis involves multi-step reactions, typically starting with the preparation of key intermediates:
- Step 1: Condensation of benzo[d][1,3]dioxol-5-yl derivatives with hydroxylamine to form the isoxazole core. For example, reacting acid chlorides with intermediates in chloroform and triethylamine, followed by 18-hour stirring and NaHCO₃ work-up .
- Step 2: Functionalization of the dihydroisoquinoline moiety via reductive amination or alkylation. highlights refluxing in ethanol or benzene for 12–24 hours, followed by crystallization from DMSO .
- Step 3: Coupling the isoxazole and dihydroisoquinoline units using carbodiimide-mediated amidation or nucleophilic acyl substitution.
Key Considerations:
- Optimize reaction time and solvent polarity to improve yields (e.g., chloroform vs. ethanol) .
- Monitor by TLC or HPLC for intermediate purity .
Basic: Which spectroscopic techniques are critical for structural characterization?
Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR identifies protons in the benzo[d][1,3]dioxole (δ 5.93 ppm, OCH₂O) and dihydroisoquinoline (δ 2.93–3.54 ppm, pyrazoline-H) moieties .
- ¹³C NMR confirms carbonyl groups (δ ~165–175 ppm) and aromatic carbons.
- Mass Spectrometry (MS):
- High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ calcd. 480.20, found 480.28) .
- IR Spectroscopy:
Data Validation:
- Cross-reference with spectral databases (e.g., NIST Chemistry WebBook) for analogous compounds .
Advanced: How to design experiments to evaluate anticonvulsant activity?
Methodological Answer:
- In Vitro Models:
- Use voltage-gated sodium channel assays to screen for seizure suppression .
- In Vivo Models:
- Maximal Electroshock (MES): Administer compound (30–100 mg/kg) 30 minutes pre-test; measure seizure duration .
- Subcutaneous Pentylenetetrazol (scPTZ): Monitor clonic-tonic seizures post-injection .
- Controls: Include reference drugs (e.g., phenytoin) and vehicle groups.
Data Interpretation:
- Calculate ED₅₀ values and compare therapeutic indices (TI = TD₅₀/ED₅₀) .
Advanced: How to resolve contradictions in pharmacological data (e.g., efficacy vs. toxicity)?
Methodological Answer:
- Dose-Response Analysis: Test multiple doses to identify nonlinear effects (e.g., efficacy drop at higher doses due to off-target binding) .
- Metabolic Stability Assays:
- Use liver microsomes to assess CYP450-mediated degradation. Low stability may explain variable in vivo results .
- Off-Target Screening:
- Screen against hERG channels (cardiotoxicity) and plasma protein binding assays (free drug availability) .
Case Study:
- reports TI variations due to substituent effects on bioavailability; adjust lipophilicity (logP) via substituent modifications .
Advanced: What strategies improve metabolic stability in dihydroisoquinoline derivatives?
Methodological Answer:
- Structural Modifications:
- In Silico Modeling:
- Use software like Schrödinger to predict metabolic hotspots (e.g., benzylic positions) .
- In Vitro Testing:
- Incubate with human liver microsomes (HLM) and measure half-life (t₁/₂). Aim for t₁/₂ > 60 minutes .
Advanced: How to conduct structure-activity relationship (SAR) studies?
Methodological Answer:
- Analog Synthesis:
- Vary substituents on the isoxazole (e.g., tert-butyl vs. methyl) and dihydroisoquinoline (e.g., methoxy vs. hydroxy) .
- Pharmacological Profiling:
- Test analogs in MES/scPTZ models and correlate activity with descriptors (e.g., logP, polar surface area) .
- Statistical Analysis:
- Use QSAR models (e.g., CoMFA) to identify critical steric/electronic features .
Example:
- shows that aryl isothiocyanate derivatives enhance anticonvulsant activity via hydrophobic interactions .
Advanced: What in vivo models best predict therapeutic potential for CNS disorders?
Methodological Answer:
- Chronic Epilepsy Models:
- Kindling Models: Repeated subconvulsive stimuli to mimic drug-resistant epilepsy .
- Behavioral Toxicity:
- Rotarod test for motor impairment (TD₅₀ determination) .
- Pharmacokinetics:
- Measure brain-to-plasma ratio via LC-MS/MS to assess blood-brain barrier penetration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
